(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a chemical compound with a unique structure that combines a pyrroloimidazole core with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide typically involves the bromination of a pyrroloimidazole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the pyrroloimidazole core.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a hydroxymethyl or formyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the function and interactions of these biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the function or activity of the target, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the core structure.
3-Methoxyphenylboronic acid: Shares some reactivity but has a different functional group and core structure.
Uniqueness
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is unique due to its combination of a pyrroloimidazole core and a bromomethyl group
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2613299-05-9 |
---|---|
Molecular Formula |
C7H10Br2N2 |
Molecular Weight |
282 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.